molecular formula C9H8N2O3 B2891326 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352395-45-9

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2891326
CAS No.: 1352395-45-9
M. Wt: 192.174
InChI Key: DFTMUTQRNVENKC-UHFFFAOYSA-N
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Description

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9) is a high-purity organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This powder-form reagent is characterized by its methoxy-functionalized pyrazolopyridine core, a structure increasingly valued in medicinal chemistry and pharmaceutical research for its potential as a building block in the synthesis of more complex active molecules . The compound is identified by the SMILES notation COC1=CC=CC2=C(C=NN21)C(=O)O and the standard InChIKey DFTMUTQRNVENKC-UHFFFAOYSA-N . As a versatile chemical scaffold, it holds significant research value for constructing novel compounds, particularly in exploring new drug candidates. Suppliers offer this product in various volumes and purity grades, including high and ultra-high purity forms up to 99.999% to meet specific research specifications . Typical bulk packaging includes palletized pails, drums, and super sacks, with research samples often available . Handling and Safety: This product is intended for research and development purposes in a laboratory setting only . It is not intended for diagnostic, therapeutic, or personal use. Safety data is subject to change; researchers must consult the latest Safety Data Sheet (SDS) prior to handling. Storage: This chemical should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-6(9(12)13)5-10-11(7)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTMUTQRNVENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of TEMPO in Cyclization

TEMPO acts as a radical scavenger and oxidant, facilitating the formation of the pyrazolo[1,5-a]pyridine ring via single-electron transfer mechanisms. The methoxy group’s electron-donating properties enhance the stability of intermediates, favoring cyclization at position 7.

Hydrolysis Kinetics

Ester-to-acid hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on NaOH concentration and temperature. Optimal conditions (2M NaOH, 80°C) balance reaction speed and product degradation.

Purification Challenges

The polar nature of this compound complicates purification. Reverse-phase chromatography or recrystallization from ethanol/water mixtures is recommended.

Chemical Reactions Analysis

Types of Reactions

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid oxides, while reduction can produce pyrazolo[1,5-a]pyridine-3-methanol.

Scientific Research Applications

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group and substituent type on the pyrazolo[1,5-a]pyridine scaffold significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 7-OCH₃, 3-COOH C₉H₈N₂O₃ 192.17 Antituberculosis agents , kinase inhibitors
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 4-OCH₃, 3-COOH C₉H₈N₂O₃ 192.17 Structural isomer; electronic effects differ due to methoxy position
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 7-CH₃, 3-COOH C₉H₈N₂O₂ 176.17 Reduced polarity vs. methoxy analog; potential solubility differences
Pyrazolo[1,5-a]pyridine-3-carboxylic acid No substituent, 3-COOH C₈H₆N₂O₂ 162.15 Parent compound; used in SAR studies
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃, 3-COOEt C₁₁H₁₂N₂O₃ 220.23 Ester derivative; improved lipophilicity for drug delivery

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, while methoxy or methyl substituents modulate logP values. For example, the 7-methyl analog (logP ~1.8) is more lipophilic than the 7-methoxy derivative (logP ~1.2) .
  • Stability : Methoxy groups at the 7-position improve metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies .

Biological Activity

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of approximately 192.17 g/mol. The compound features a methoxy group (-OCH₃) at the 7-position of the pyrazolo ring and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antibacterial agent, which could help combat various bacterial infections. Its structural characteristics may enhance its efficacy against certain pathogens.
  • Anticancer Properties : Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Kinases are critical targets in cancer therapy, and compounds that can selectively inhibit these enzymes are of great interest for developing new anticancer drugs .
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to observed biological effects. For instance, it may affect signaling pathways related to inflammation and cancer progression by modulating kinase activity.

Synthesis Methods

Various synthetic routes have been reported for producing this compound. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide. These methods are crucial for generating sufficient quantities of the compound for research and therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study A Demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit selective inhibition against various kinases involved in cancer pathways.
Study B Reported significant anti-inflammatory effects in vitro using cell-based assays that measured NF-kB/AP-1 reporter activity.
Study C Highlighted the antimicrobial properties against specific bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Q & A

Q. What are the standard synthetic routes for 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclization of 5-aminopyrazole derivatives with substituted enaminones or β-keto esters. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with enaminones in acetic acid under reflux (80–100°C) to form the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester group using LiOH in aqueous methanol yields the carboxylic acid derivative . Key steps include:
  • Cyclization : Optimized at 80°C to avoid decomposition of protective groups (e.g., Boc).
  • Hydrolysis : Requires prolonged treatment with LiOH (12–24 hrs) for complete conversion .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation involves:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm in 1^1H NMR) and the carboxylic acid proton (broad peak at δ 12–13 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 193.07 for C9_9H8_8N2_2O3_3) .
  • IR Spectroscopy : Stretching vibrations for C=O (1695–1700 cm1^{-1}) and O-H (2500–3300 cm1^{-1}) .

Q. What are the solubility and storage conditions for this compound?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations. Stock solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation .
  • Storage : Stable at room temperature (RT) in sealed, moisture-free containers. Long-term storage under inert gas (e.g., argon) minimizes oxidation .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

  • Methodological Answer : Yield optimization strategies include:
  • Temperature Control : Maintaining cyclization temperatures below 80°C prevents side reactions (e.g., Boc-group cleavage) .
  • Reagent Selection : Using bis(pentafluorophenyl) carbonate (BPC) for amidation improves coupling efficiency (55–87% yields) compared to traditional reagents like EEDQ .
  • Purification : Recrystallization from ethanol/DMF mixtures enhances purity (>98%) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Introducing electron-withdrawing/donating groups at position 7 (e.g., replacing methoxy with halogens or alkyl groups) to assess impact on bioactivity .
  • Biological Assays : Testing inhibitory activity against enzymes (e.g., DPP-IV for diabetes) via fluorescence-based assays. IC50_{50} values are compared across derivatives .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins .

Q. How are data contradictions resolved in biological activity studies?

  • Methodological Answer : Contradictions (e.g., conflicting IC50_{50} values) are addressed by:
  • Assay Standardization : Using uniform protocols (e.g., ATP-based luminescence for kinase inhibition).
  • Control Experiments : Verifying compound stability under assay conditions (e.g., pH 7.4, 37°C).
  • Meta-Analysis : Comparing data across studies with similar substituents. For example, methoxy derivatives often show reduced cytotoxicity compared to halogenated analogs, explaining variability in cell-based studies .

Q. What computational methods are applied to predict the physicochemical properties of this compound?

  • Methodological Answer : Key approaches include:
  • LogP Calculation : Using software like MarvinSketch to estimate lipophilicity (experimental LogP ~1.2) for pharmacokinetic profiling .
  • pKa Prediction : Tools like ACD/Labs predict the carboxylic acid pKa (~4.5), critical for solubility and ionization state .
  • Molecular Dynamics (MD) Simulations : Simulating interactions with lipid bilayers to assess membrane permeability .

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